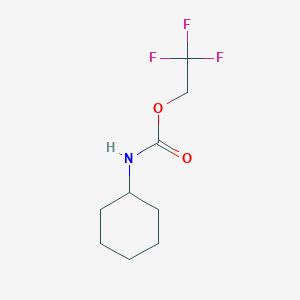

2,2,2-trifluoroethyl N-cyclohexylcarbamate

CAS No.: 201487-98-1

Cat. No.: VC11629331

Molecular Formula: C9H14F3NO2

Molecular Weight: 225.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201487-98-1 |

|---|---|

| Molecular Formula | C9H14F3NO2 |

| Molecular Weight | 225.21 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-cyclohexylcarbamate |

| Standard InChI | InChI=1S/C9H14F3NO2/c10-9(11,12)6-15-8(14)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,14) |

| Standard InChI Key | RBZWLYFELFNTOQ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)OCC(F)(F)F |

| Canonical SMILES | C1CCC(CC1)NC(=O)OCC(F)(F)F |

Introduction

2,2,2-Trifluoroethyl N-cyclohexylcarbamate is a chemical compound with the CAS number 201487-98-1. It is characterized by its molecular formula C₉H₁₄F₃NO₂ and a molecular weight of 225.21 g/mol . This compound belongs to the carbamate family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry.

Synthesis and Applications

While specific synthesis methods for 2,2,2-trifluoroethyl N-cyclohexylcarbamate are not detailed in the available literature, carbamates generally are synthesized through the reaction of amines with chloroformates or other carbamoylating agents. The trifluoroethyl group introduces unique properties due to its high electronegativity and stability, which can be advantageous in certain chemical reactions and applications.

Safety and Handling

Given the lack of detailed safety information, handling 2,2,2-trifluoroethyl N-cyclohexylcarbamate should follow general guidelines for organic compounds. This includes wearing protective gear, working in a well-ventilated area, and avoiding contact with skin and eyes.

Availability and Storage

The compound is currently out of stock in some suppliers, indicating potential demand or challenges in its production . Storage conditions are not specified, but generally, carbamates should be stored in cool, dry places away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume